

chemical properties of 4-Hydroxycrotonic acid

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Compound Name: 4-Hydroxycrotonic acid

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An In-Depth Technical Guide to the Chemical Properties of **4-Hydroxycrotonic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Neuromodulator

trans-4-Hydroxycrotonic acid (T-HCA), also known as γ -hydroxycrotonic acid, is a pivotal molecule in neuropharmacological research. It is a close structural analogue and an active metabolite of γ -hydroxybutyric acid (GHB), a well-known neurotransmitter and depressant drug[1]. Unlike its parent compound, which has complex effects including sedation, T-HCA exhibits a more targeted pharmacological profile, making it an invaluable tool for dissecting the specific functions of the high-affinity GHB receptor system.[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of T-HCA. We will explore its unique receptor interactions that distinguish it from GHB and detail the analytical methodologies required for its study, offering field-proven insights for professionals in drug development and neuroscience.

Core Chemical and Physical Characteristics

Understanding the fundamental properties of T-HCA is the first step in its effective application in a research setting. The molecule is a short-chain hydroxy fatty acid, characterized by a carboxylic acid group, a primary alcohol, and a trans-configured double bond.[2]

Table 1: Physicochemical Properties of trans-4-Hydroxycrotonic Acid

Property	Value	Source
IUPAC Name	(2E)-4-hydroxybut-2-enoic acid	[1]
Molecular Formula	C ₄ H ₆ O ₃	[3][4]
Molar Mass	102.09 g/mol	[3]
CAS Number	24587-49-3	[4]
Appearance	Solid	[4]
Solubility	Soluble in DMSO (<10.21 mg/mL or ~100 mM)	[3][5]
Canonical SMILES	<chem>OC/C=C/C(O)=O</chem>	[5]
InChIKey	RMQJECWPWQIIPW-OWOJBTEDSA-N	[1]

These properties dictate the handling and storage of the compound. For instance, its solubility in DMSO makes it suitable for creating stock solutions for in vitro and in vivo experiments. It should be stored desiccated at 4°C to maintain its stability.[6]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of T-HCA before its use in any application. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a unique structural fingerprint.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons in its unique chemical environments: the vinyl protons of the double bond (with a large coupling constant characteristic of a trans configuration), the methylene protons adjacent to the hydroxyl group, and the acidic proton of the carboxylic acid.

- ¹³C NMR Spectroscopy: The carbon NMR spectrum will display four distinct signals, corresponding to the carboxyl carbon, the two olefinic carbons of the double bond, and the methylene carbon bearing the hydroxyl group.
- Infrared (IR) Spectroscopy: The IR spectrum is valuable for identifying key functional groups. Expect to see a broad absorption band for the O-H stretch of the carboxylic acid and alcohol, a sharp peak for the C=O stretch of the carboxyl group, and bands corresponding to the C=C double bond stretch.
- Mass Spectrometry (MS): Electron ionization mass spectrometry will reveal the molecular ion peak (M⁺) corresponding to the molar mass of the compound (102.09 g/mol), confirming its elemental composition. Fragmentation patterns can further validate the structure.^[7]

Synthesis, Reactivity, and Stability

Synthesis Protocol: Alkaline Hydrolysis of γ -Crotonolactone

A reliable method for preparing T-HCA is through the optimized alkaline hydrolysis of its corresponding lactone, γ -crotonolactone.^[8] This approach is efficient and yields the desired trans-isomer.

Causality: The choice of alkaline hydrolysis is strategic. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone ring. This leads to ring-opening, forming the carboxylate and alcohol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

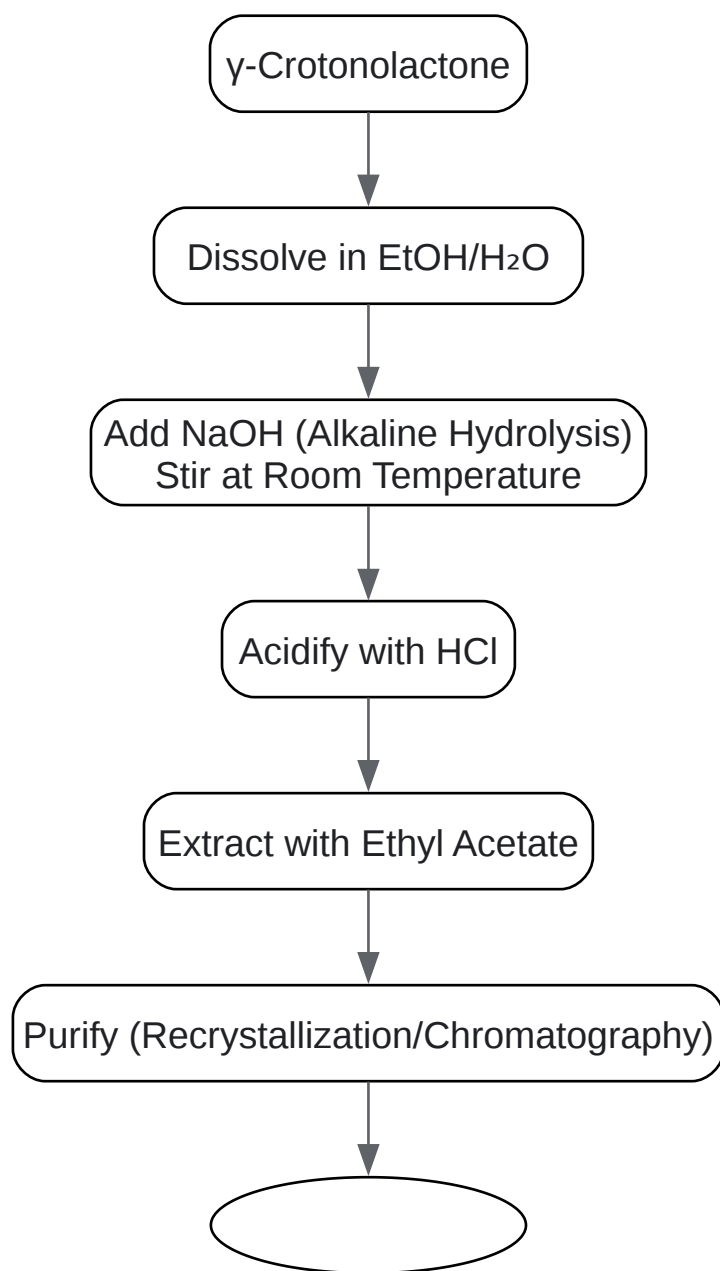
Experimental Protocol: Synthesis of T-HCA^[8]

- **Dissolution:** Dissolve γ -crotonolactone in an appropriate solvent mixture, such as ethanol and water.
- **Hydrolysis:** Add a stoichiometric amount of a strong base (e.g., Sodium Hydroxide) to the solution. Stir the reaction mixture at room temperature. The progress of the hydrolysis can be monitored using Thin Layer Chromatography (TLC).

- **Neutralization/Acidification:** Once the reaction is complete, carefully acidify the mixture with a suitable acid (e.g., HCl) to a pH that ensures the protonation of the carboxylate group. This step is critical for isolating the final product.
- **Extraction:** Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to isolate the T-HCA.
- **Purification:** Dry the combined organic extracts over an anhydrous salt (e.g., MgSO_4), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography to achieve high purity ($\geq 99\%$).

Diagram: Synthesis Workflow

Synthesis of trans-4-Hydroxycrotonic Acid



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Caption: Workflow for the synthesis of T-HCA via alkaline hydrolysis.

Reactivity and Stability Profile

T-HCA is stable under recommended storage conditions (desiccated, 4°C).[6] However, it is incompatible with strong oxidizing agents. Exposure to extremes of temperature and direct sunlight should be avoided to prevent degradation.[6] Hazardous decomposition primarily involves the release of carbon oxides upon combustion.[6]

Pharmacology and Biological Activity: A Tale of Two Receptors

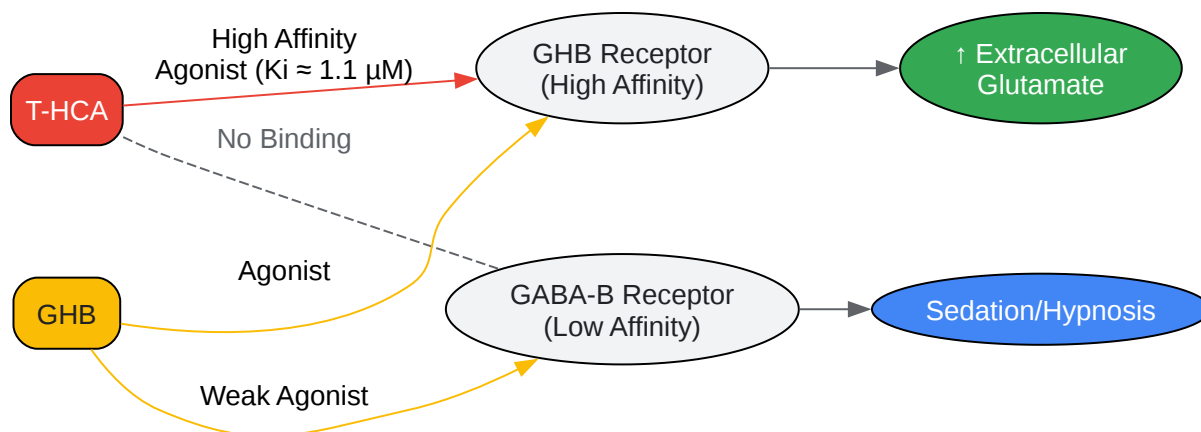
The primary interest in T-HCA stems from its distinct pharmacological profile compared to GHB. While both are structurally similar, their interactions with key neural receptors differ significantly, leading to divergent physiological effects.

Differentiated Mechanism of Action

- **GHB Receptor:** T-HCA is a potent agonist at the high-affinity GHB receptor, binding with approximately four times greater affinity than GHB itself.[1][2] This receptor is excitatory, and its activation is linked to increases in extracellular glutamate, particularly in the hippocampus.[1][9]
- **GABA-B Receptor:** Crucially, unlike GHB, T-HCA does not bind to the low-affinity GHB site, which is the GABA-B receptor.[1][2][10] The sedative, hypnotic, and anesthetic effects of GHB are mediated through its action at this inhibitory GABA-B receptor.[9][10]

This selective action makes T-HCA a pure agonist of the GHB receptor. Consequently, T-HCA does not produce sedation; instead, high doses can lead to convulsions, an effect attributed to the glutamate surge caused by GHB receptor activation.[1][2] This makes T-HCA an indispensable tool for isolating and studying the physiological roles of the GHB receptor, independent of GABA-B receptor activation.

Diagram: T-HCA vs. GHB Receptor Binding



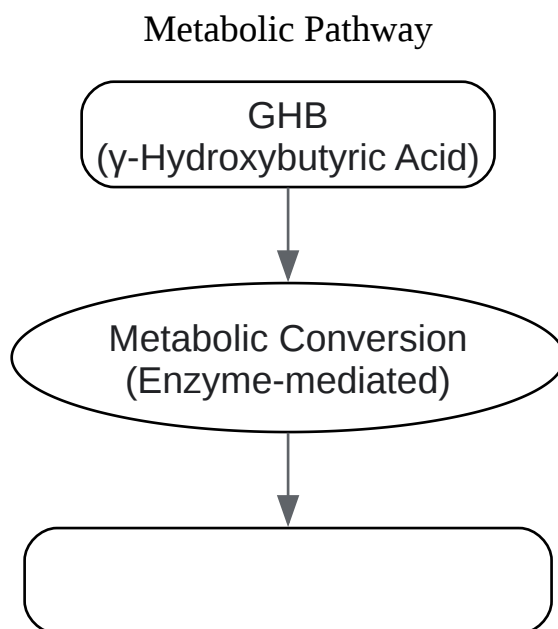
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Caption: Differential receptor binding profiles of T-HCA and GHB.

Endogenous Presence and Metabolism

T-HCA is not just a synthetic analogue; it has been identified as an endogenous compound in the rat central nervous system.[1] It is also an active metabolite of GHB, underscoring its biological relevance.[1][2] The metabolic conversion of GHB likely contributes to the complex downstream effects observed after GHB administration.

Diagram: Metabolic Relationship of GHB and T-HCA



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Caption: T-HCA is an active metabolite of GHB.

Analytical Methodology: Quantification in Biological Matrices

Accurate quantification of T-HCA in biological samples like brain tissue is essential for pharmacokinetic and pharmacodynamic studies. A highly sensitive and specific method utilizing gas chromatography/mass spectrometry (GC/MS) with negative ion detection has been developed for this purpose.^[11]

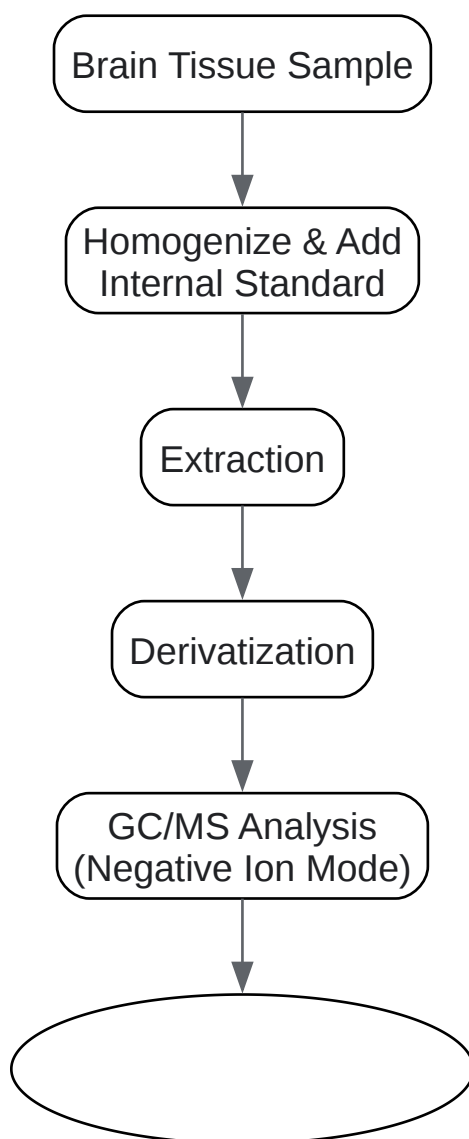
Protocol Rationale: This method is chosen for its superior sensitivity and specificity. Derivatization is a key step; converting the polar T-HCA into a more volatile and thermally stable derivative (pentafluorobenzyl ester of the N-tert-butyldimethylsilyl derivative) makes it amenable to GC separation. Negative ion mass spectrometry provides very simple mass spectra and a low detection limit, reaching the picogram level, which is necessary for measuring endogenous concentrations.^[11]

Protocol: GC/MS Analysis of T-HCA in Brain Tissue^[11]

- Tissue Homogenization: Homogenize brain tissue samples in a suitable buffer.
- Internal Standard Spiking: Add a known amount of a deuterated internal standard to the homogenate for accurate quantification.
- Extraction: Perform a liquid-liquid or solid-phase extraction to isolate T-HCA and the internal standard from the biological matrix.
- Derivatization: Derivatize the extracted analytes to form their pentafluorobenzyl esters of the N-tert-butyldimethylsilyl derivatives. This step enhances volatility and detection sensitivity.
- GC/MS Analysis: Inject the derivatized sample into a GC/MS system.
 - Gas Chromatography: Use a capillary column to separate the derivatized T-HCA from other components.
 - Mass Spectrometry: Operate the mass spectrometer in negative ion detection mode. Monitor for the characteristic ions of the derivatized T-HCA and its internal standard.
- Quantification: Construct a calibration curve using standards of known concentrations and calculate the concentration of T-HCA in the sample based on the peak area ratio relative to the internal standard.

Diagram: Analytical Workflow for T-HCA Quantification

GC/MS Quantification of T-HCA



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Caption: Workflow for the sensitive detection of T-HCA in biological samples.

Conclusion

trans-4-Hydroxycrotonic acid is a compound of significant scientific interest due to its precise pharmacological action. Its high-affinity agonism at the GHB receptor, coupled with its lack of interaction with the GABA-B receptor, establishes it as a uniquely selective tool. This selectivity

allows researchers to probe the specific roles of the GHB receptor system in neurotransmission and behavior, untangled from the sedative effects mediated by the GABA-B receptor. A thorough understanding of its chemical properties, synthesis, and analytical detection methods, as detailed in this guide, is fundamental for leveraging T-HCA to its full potential in advancing the frontiers of neuroscience and drug development.

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